molecular formula C26H40N2O B14654633 ESA-peh CAS No. 48222-46-4

ESA-peh

Cat. No.: B14654633
CAS No.: 48222-46-4
M. Wt: 396.6 g/mol
InChI Key: CHAJPYJMHWMBSB-SUTYWZMXSA-N
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Description

ESA-peh is a chemical compound with the molecular formula C26H40N2O. It contains 40 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ESA-peh involves the incorporation of a π-conjugation part and a donor part. Specifically, it includes a derivative of anthracene as the π-conjugation part and dimethoxy-triphenylamine as the donor part . The synthetic route typically involves the use of commercially available materials and standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ESA-peh can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.

Scientific Research Applications

ESA-peh has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ESA-peh exerts its effects involves its interaction with molecular targets and pathways. In the context of perovskite solar cells, this compound acts as a hole transporting material, facilitating the transfer of positive charges between the perovskite layer and the counter electrode . This enhances the overall efficiency of the solar cell by improving charge separation and reducing recombination losses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ESA-peh include:

    Spiro-OMeTAD: Another hole transporting material used in perovskite solar cells.

    Dimethoxy-triphenylamine derivatives: Compounds with similar donor parts but different π-conjugation structures.

Uniqueness

This compound stands out due to its unique combination of an anthracene derivative as the π-conjugation part and dimethoxy-triphenylamine as the donor part. This specific structure provides it with excellent hole transport capabilities and stability, making it a valuable material for various applications .

Properties

CAS No.

48222-46-4

Molecular Formula

C26H40N2O

Molecular Weight

396.6 g/mol

IUPAC Name

(9E,11E,13E)-N'-(2-phenylethyl)octadeca-9,11,13-trienehydrazide

InChI

InChI=1S/C26H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-27-24-23-25-20-17-16-18-21-25/h5-10,16-18,20-21,27H,2-4,11-15,19,22-24H2,1H3,(H,28,29)/b6-5+,8-7+,10-9+

InChI Key

CHAJPYJMHWMBSB-SUTYWZMXSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNCCC1=CC=CC=C1

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)NNCCC1=CC=CC=C1

Origin of Product

United States

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